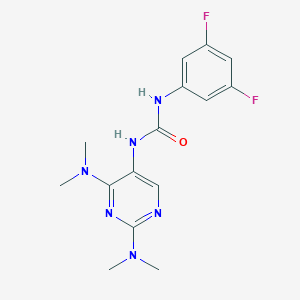

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in clinical trials for various types of cancer.

Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution in Synthesis

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea is used in the synthesis of various compounds through electrophilic substitution processes. These syntheses involve reactions under microwave and ultrasound methodologies, highlighting efficient conversions and high yields (Lahsasni, 2013).

Reactions with Dimethyl Sulfoxide

This compound participates in chemical reactions with dimethyl sulfoxide, leading to the formation of N,N′-bis(2,6-dimethylpyrimidin-4-yl) ureas. This process is presumed to involve a four-centre mechanism, showcasing its reactivity and utility in chemical synthesis (Zeuner & Niclas, 1989).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, including those with this compound, show promise in photophysical applications. They exhibit solid-state fluorescence emission and positive solvatochromism, useful in developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Precursors in Pyrimidine Synthesis

This compound serves as a precursor in the synthesis of various pyrimidine derivatives, demonstrating its versatility in organic synthesis (Sokolenko et al., 2017).

pH Sensor Development

Its use in the synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for pH sensors is notable. This application leverages the compound's ability to dramatically change fluorescence intensity upon protonation, making it a valuable tool in pH probe development (Jiang et al., 2015).

Si-Containing Cyclic Ureas Synthesis

It is instrumental in synthesizing silicon-containing cyclic ureas, adding to the diversity of its applications in chemical synthesis (Pestunovich & Lazareva, 2007).

Conformational and Tautomeric Control

The compound plays a role in controlling conformational equilibrium and tautomerism in urea and pyrimidine moieties. This control is crucial for molecular sensing, demonstrating its potential in advanced materials science (Kwiatkowski et al., 2019).

Eigenschaften

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,5-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-11-6-9(16)5-10(17)7-11/h5-8H,1-4H3,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYSDYWZXKMMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)